molecular formula C21H23N5O2S B4501479 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide

Cat. No.: B4501479
M. Wt: 409.5 g/mol
InChI Key: ZOCFKWVOAJOXMG-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-(3-methyl-2-pyridinyl)-4-oxobutanamide is 409.15724617 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Agent Exploration

Research has highlighted the synthesis and evaluation of heterocyclic carboxamides, including "4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-(3-methyl-2-pyridinyl)-4-oxobutanamide", for their potential as antipsychotic agents. Studies investigated these compounds for their affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside in vivo assessments for antipsychotic activity, demonstrating promising results with minimal extrapyramidal side effects (Norman et al., 1996).

Heterocyclic Synthesis

Another research avenue explored is the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, utilizing N-1-Naphthyl-3-oxobutanamide. This study demonstrates the versatility of "4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-(3-methyl-2-pyridinyl)-4-oxobutanamide" in heterocyclic chemistry, showcasing its potential in synthesizing various pharmacologically interesting compounds (Hussein et al., 2009).

Structural Activity Relationship

The compound's role extends into studies focused on structure-activity relationships, particularly in substituted benzamides. These efforts aim to elucidate the pharmacological profiles of benzamides, contributing to the development of atypical antipsychotic agents with improved efficacy and reduced side effects. The comprehensive evaluation of "4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-(3-methyl-2-pyridinyl)-4-oxobutanamide" and its derivatives highlights its significance in the quest for novel antipsychotic medications (Norman et al., 1996).

Pharmacokinetic Studies

Further research into the pharmacokinetics of similar compounds, examining their metabolism and interaction with various enzymes, provides insight into the metabolic pathways crucial for the clinical application of these compounds. Understanding the metabolism of related antineoplastic tyrosine kinase inhibitors in patients with chronic myelogenous leukemia showcases the broader applicability of this class of compounds in medicine (Gong et al., 2010).

Properties

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15-5-4-10-22-20(15)23-18(27)8-9-19(28)25-11-13-26(14-12-25)21-16-6-2-3-7-17(16)29-24-21/h2-7,10H,8-9,11-14H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFKWVOAJOXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
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4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
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4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
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4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
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4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
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4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide

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